N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative characterized by a benzofuran core substituted with a methyl group at position 2. The molecule incorporates a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked via an amide bond and a 4-ethylbenzyl group. The sulfolane group enhances polarity and metabolic stability, while the 4-ethylbenzyl substituent contributes to hydrophobic interactions .
Properties
Molecular Formula |
C23H25NO4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25NO4S/c1-3-17-8-10-18(11-9-17)14-24(19-12-13-29(26,27)15-19)23(25)22-16(2)20-6-4-5-7-21(20)28-22/h4-11,19H,3,12-15H2,1-2H3 |
InChI Key |
HMEXQSXSYFLVBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzofuran carboxamides with variations in substituents on the benzyl and benzofuran groups. Below is a detailed comparison with its closest structural analogs:
Key Structural Differences
Hypothesized Impact of Substituent Variations
Benzyl Substituent: 4-Ethyl (Target): The ethyl group balances lipophilicity and metabolic stability, favoring membrane permeability.
Benzofuran Substituents: 3-Methyl (Target): A single methyl group at position 3 provides moderate steric hindrance, which may optimize binding pocket interactions.
Sulfolane Group :
- Present in both compounds, this moiety stabilizes the amide bond via electron-withdrawing effects and improves metabolic resistance to hydrolysis.
Pharmacological Implications
- Target Compound : The 4-ethyl and 3-methyl substituents likely favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs), while the sulfolane group mitigates rapid clearance.
- Analog 1 : The 4-ethoxy group may enhance solubility, making it preferable for aqueous environments, while the 3,6-dimethyl configuration could improve target binding at the cost of slower metabolic degradation .
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